molecular formula C9H18N2OS B4130770 N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide

N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide

Cat. No. B4130770
M. Wt: 202.32 g/mol
InChI Key: KYNMTBYMWGFSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide, also known as 3-MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a thioamide derivative of pyrrolidine and is structurally similar to the compound MPTP, which is known to cause Parkinson's disease. However, unlike MPTP, 3-MPTP has been found to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which is beneficial in the treatment of Parkinson's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to modulate the activity of various signaling pathways involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
Studies have shown that N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and memory. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in lab experiments is its ability to selectively inhibit the activity of MAO-B without affecting other enzymes. This allows for the specific targeting of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease. However, one of the limitations of using N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide is its potential toxicity at high doses, which can lead to adverse effects on the liver and kidneys.

Future Directions

There are several future directions for the research and development of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide. One of the areas of focus is the development of new drugs based on the structure of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide for the treatment of neurodegenerative and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide and its potential side effects. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide in humans.

Scientific Research Applications

N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been found to possess neuroprotective properties and has shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, N-(3-methoxypropyl)-1-pyrrolidinecarbothioamide has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

N-(3-methoxypropyl)pyrrolidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-12-8-4-5-10-9(13)11-6-2-3-7-11/h2-8H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMTBYMWGFSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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